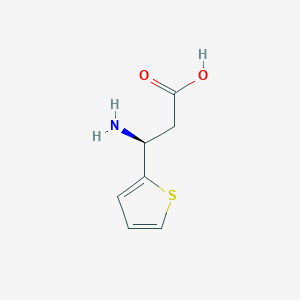

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid

Description

Properties

IUPAC Name |

(3S)-3-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAYLYLPTPXESE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275837 | |

| Record name | (S)-3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131829-50-0 | |

| Record name | (S)-3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-3-(thiophen-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid is a chiral, non-proteinogenic β-amino acid containing a thiophene moiety. This class of compounds is of significant interest in medicinal chemistry and drug development due to the unique structural and electronic properties conferred by the thiophene ring, as well as the conformational constraints imposed by the β-amino acid backbone. Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of a β-amino acid structure can enhance metabolic stability and modulate pharmacokinetic profiles of peptide-based drugs. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical Properties

A thorough review of available data provides the following chemical properties for this compound. It is important to note that experimental data for this specific enantiomer is limited, and some properties are predicted or inferred from related compounds.

| Property | Value | Source |

| IUPAC Name | (3S)-3-Amino-3-(thiophen-2-yl)propanoic acid | PubChem |

| CAS Number | 73495-10-0 ((R)-isomer) | LookChem[5] |

| Molecular Formula | C₇H₉NO₂S | PubChem[6] |

| Molecular Weight | 171.22 g/mol | PubChem[6] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Note: The CAS number provided is for the (R)-isomer. Typically, the same CAS number is assigned to the racemic mixture, and specific enantiomers may or may not have unique identifiers. Further verification is recommended.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include a multiplet for the proton on the chiral carbon (α-proton to the amino group), multiplets for the diastereotopic protons of the adjacent methylene group, and distinct signals for the three protons on the thiophene ring.

-

¹³C NMR: Resonances are expected for the carbonyl carbon, the chiral carbon bearing the amino group, the methylene carbon, and the four distinct carbons of the thiophene ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

N-H stretching of the primary amine.

-

O-H stretching of the carboxylic acid, likely broad due to hydrogen bonding.

-

C=O stretching of the carboxylic acid.

-

C-H stretching of the thiophene ring and the aliphatic backbone.

-

C=C and C-S stretching vibrations characteristic of the thiophene ring.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and adaptable one-pot synthesis for 3-amino-3-arylpropionic acids has been described.[7][8] This method, known as the Rodionov reaction, can likely be adapted for the synthesis of the target compound.

General Synthesis of 3-Amino-3-arylpropanoic Acids (Rodionov Reaction)

This protocol involves the condensation of an aldehyde, malonic acid, and ammonia (often generated in situ from ammonium acetate).

Workflow for the Proposed Synthesis:

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde and malonic acid in a suitable solvent, such as ethanol or glacial acetic acid.

-

Addition of Ammonia Source: Add ammonium acetate to the mixture. Ammonium acetate serves as the source of ammonia for the reaction.

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup and Isolation: After completion, cool the reaction mixture and isolate the crude product. This may involve precipitation by adjusting the pH or solvent evaporation followed by purification techniques like recrystallization to obtain the racemic product.

-

Chiral Resolution: The resulting racemic mixture of 3-amino-3-(thiophen-2-yl)propanoic acid would then require resolution to isolate the desired (S)-enantiomer. This can be achieved through various methods, such as fractional crystallization with a chiral resolving agent or by enzymatic resolution.

Biological Activity and Signaling Pathways

Specific biological studies on this compound are not extensively documented. However, the structural motifs present in the molecule suggest potential interactions with biological systems.

Thiophene Moiety

The thiophene ring is a well-known pharmacophore present in numerous FDA-approved drugs.[4] Thiophene-containing compounds have been reported to exhibit a broad spectrum of pharmacological activities, including:

β-Amino Acid Moiety

β-Amino acids are known to interact with various biological targets, most notably γ-aminobutyric acid (GABA) receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. As an analogue of GABA, it is plausible that this compound could modulate GABA receptor activity.

Potential GABA Receptor Signaling Pathway:

This hypothetical pathway illustrates how the compound, acting as a GABA agonist or modulator, could bind to the GABA receptor, leading to the opening of the associated chloride ion channel. The resulting influx of chloride ions would cause hyperpolarization of the neuronal membrane, leading to an inhibitory effect on neuronal firing.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. While there is a need for more extensive experimental data to fully characterize its chemical and biological properties, its structural features suggest it could serve as a valuable building block for the development of novel therapeutics. Further research into its synthesis, characterization, and pharmacological evaluation is warranted to explore its full potential. The methodologies and potential biological pathways outlined in this guide provide a solid foundation for future investigations by researchers and drug development professionals.

References

- 1. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C7H9NO2S | CID 86716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. impactfactor.org [impactfactor.org]

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid CAS number and structure

CAS Number: 131829-50-0

Structure:

This document provides a summary of the available technical information for this compound, a chiral non-proteinogenic β-amino acid. While a comprehensive technical guide with detailed experimental protocols and extensive quantitative data is not feasible based on currently available public literature, this overview consolidates the confirmed structural and identity information.

Chemical Identity and Properties

This compound is a derivative of propanoic acid with an amino group and a thiophen-2-yl group attached to the β-carbon. Its stereochemistry is designated as (S).

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂S | PubChem[1] |

| Molecular Weight | 171.22 g/mol | PubChem[1] |

| CAS Number | 131829-50-0 | Multiple Supplier Catalogs |

| PubChem CID | 86716 | PubChem[1] |

Synthesis and Characterization

A general conceptual workflow for the synthesis of a chiral β-amino acid is outlined below. Please note, this is a generalized representation and not a specific experimental protocol for the title compound.

Caption: Generalized synthetic approach for chiral β-amino acids.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and chiral High-Performance Liquid Chromatography (HPLC) to confirm the structure, purity, and enantiomeric excess.

Biological Activity and Applications

There is a lack of specific, publicly available data on the biological activity, signaling pathway involvement, or established applications of this compound. β-amino acids, as a class, are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides (β-peptides) and their potential as enzyme inhibitors or receptor ligands. Thiophene-containing compounds are also known to exhibit a wide range of biological activities. However, without specific experimental data, any potential application of this particular compound remains speculative.

Conclusion

This compound is a chemically defined entity with a confirmed CAS number and structure. However, the absence of detailed experimental protocols, quantitative data, and biological studies in the accessible scientific literature prevents the compilation of an in-depth technical guide at this time. Further research and publication of experimental results are necessary to fully characterize this compound and explore its potential applications for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide on the Physicochemical Properties of Thiophene-Containing Beta-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of thiophene-containing β-amino acids. These compounds are of significant interest in medicinal chemistry and drug development due to the unique structural and electronic characteristics imparted by the thiophene ring, a well-established pharmacophore.[1] The incorporation of a thiophene moiety into a β-amino acid scaffold can influence lipophilicity, metabolic stability, and receptor binding affinity, making these molecules attractive for the design of novel therapeutics.[1] This guide summarizes available quantitative data, details relevant experimental methodologies, and visualizes key experimental workflows and potential biological pathways.

Core Physicochemical Properties

The physicochemical properties of thiophene-containing β-amino acids are crucial for predicting their behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Key parameters include the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), aqueous solubility, and melting point.

Data Presentation

The following tables summarize the available experimental and predicted physicochemical data for a selection of thiophene-containing β-amino acids. It is important to note that comprehensive experimental data for a wide range of these specific compounds is not extensively available in publicly accessible literature. Therefore, some data points are predicted values, and many entries remain to be experimentally determined.

Table 1: Physicochemical Properties of Thiophene-Containing β-Amino Acids

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | logP | Solubility |

| 3-Amino-3-(thiophen-2-yl)propanoic acid |  | C₇H₉NO₂S | 171.22 | 203 (decomp)[2] | ~3.5-4.5 (Carboxyl), ~9.0-10.0 (Amino) | 1.92290 (Predicted)[2] | Data Not Available |

| 3-Amino-3-(thiophen-3-yl)propanoic acid |  | C₇H₉NO₂S | 171.22 | 208-210[3] | ~3.5-4.5 (Carboxyl), ~9.0-10.0 (Amino) | Data Not Available | Data Not Available |

| (S)-3-Amino-4-(thiophen-2-yl)butanoic acid (L-β-Homo(2-thienyl)alanine) |  | C₈H₁₁NO₂S | 185.24 | Data Not Available | ~3.5-4.5 (Carboxyl), ~9.0-10.0 (Amino) | 1.5144 (Predicted)[4] | Data Not Available |

| (S)-3-Amino-4-(thiophen-3-yl)butanoic acid (L-β-Homo(3-thienyl)alanine) |  | C₈H₁₁NO₂S | 185.25 | Data Not Available | ~3.5-4.5 (Carboxyl), ~9.0-10.0 (Amino) | Data Not Available | Data Not Available |

| 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid |  | C₈H₁₀BrNO₂S | 264.14 | Data Not Available | ~3.5-4.5 (Carboxyl), ~9.0-10.0 (Amino) | -1.3 (Predicted)[5] | Data Not Available |

Note: Predicted pKa values are estimated based on typical ranges for the carboxylic acid and amino groups of β-amino acids.

Table 2: Additional Properties of Related Thiophene-Containing Amino Acids

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| (S)-2-Amino-3-(thiophen-3-yl)propanoic acid |  | C₇H₉NO₂S | 171.22 | 320.3 ± 32.0 (at 760 mmHg) |

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections provide methodologies for key experiments, adapted from standard procedures for amino acids.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of the carboxylic acid and amino groups can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of the thiophene-containing β-amino acid in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup: Place the amino acid solution in a beaker with a magnetic stirrer. Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0). Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Acidic Titration: If necessary to determine the pKa of the carboxyl group more accurately, first titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5-2.0).

-

Basic Titration: Titrate the (acidified) amino acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). The first midpoint corresponds to the pKa of the carboxyl group (pKa1), and the second midpoint corresponds to the pKa of the amino group (pKa2).

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional technique for its determination.

Methodology:

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.

-

Sample Preparation: Dissolve a known amount of the thiophene-containing β-amino acid in either the n-octanol-saturated water or water-saturated n-octanol. The initial concentration should be accurately known.

-

Partitioning: Place a known volume of the prepared amino acid solution and a known volume of the other saturated solvent into a flask. The flask is then sealed and shaken at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

-

Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of the amino acid in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug development. The equilibrium solubility method is a common approach.

Methodology:

-

Sample Preparation: Add an excess amount of the solid thiophene-containing β-amino acid to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at a relevant pH) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Concentration Measurement: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved amino acid using an appropriate analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Calculation: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Mandatory Visualizations

Potential Signaling Pathway Involvement

β-Amino acids and their derivatives are known to interact with various biological targets, including acting as agonists or antagonists of GABA receptors.[6] Given the structural similarity, thiophene-containing β-amino acids are hypothesized to potentially modulate GABAergic signaling, a critical pathway in the central nervous system.[7][8]

Experimental Workflow for Physicochemical Characterization

The systematic characterization of the physicochemical properties of a novel thiophene-containing β-amino acid follows a logical workflow.

Conclusion

This technical guide has provided a foundational understanding of the physicochemical properties of thiophene-containing β-amino acids. While comprehensive experimental data remains to be fully elucidated for a broad spectrum of these compounds, the provided data, protocols, and workflows serve as a valuable resource for researchers in the field. The unique combination of the thiophene heterocycle and the β-amino acid scaffold presents a promising avenue for the development of novel therapeutic agents. Further systematic investigation into the physicochemical properties of a wider array of these derivatives is crucial to unlock their full potential in drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 3-AMINO-3-(THIOPHEN-3-YL)PROPANOIC ACID | 94333-62-7 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid | C8H10BrNO2S | CID 15696514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists | MDPI [mdpi.com]

- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor transmembrane amino acids are critical for alcohol action: disulfide crosslinking and alkyl methanethiosulfonate labeling reveal relative location of binding sites - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (S)-3-Amino-3-(thiophen-2-yl)propanoic Acid: A Technical Review

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid , a non-proteinogenic β-amino acid, has garnered significant interest within the scientific community, particularly for its role as a chiral building block in the synthesis of pharmaceutically active compounds. This in-depth technical guide provides a comprehensive review of the discovery and synthetic methodologies for this valuable compound, tailored for researchers, scientists, and professionals in drug development.

Introduction

β-amino acids and their derivatives are crucial components in the development of novel therapeutics, peptidomimetics, and other biologically active molecules. The incorporation of a thiophene ring, a bioisostere for a phenyl ring, often imparts unique pharmacological properties. The specific stereochemistry of this compound makes it a sought-after intermediate for the enantioselective synthesis of complex molecular targets. This review will detail the primary method for its preparation via the resolution of a racemic mixture and touch upon other potential asymmetric synthetic strategies.

Synthesis of Racemic 3-Amino-3-(thiophen-2-yl)propanoic Acid

The journey to obtaining the enantiomerically pure this compound begins with the synthesis of its racemic form. A common and effective method for this is the Rodionov reaction, which involves the condensation of 2-thiophenecarboxaldehyde, malonic acid, and ammonium acetate.

Experimental Protocol: Rodionov Reaction

Materials:

-

2-Thiophenecarboxaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A mixture of 2-thiophenecarboxaldehyde, malonic acid, and a molar excess of ammonium acetate in ethanol is prepared.

-

The reaction mixture is heated at reflux for a specified period, typically several hours, to facilitate the condensation and subsequent decarboxylation.

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the crude racemic β-amino acid.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried to yield racemic 3-Amino-3-(thiophen-2-yl)propanoic acid.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-75% |

| Purity | >95% (after recrystallization) |

| Melting Point | Varies based on purity |

Enantioselective Synthesis: Optical Resolution of Racemic β-(2-Thienyl)-alanine

The most prominently documented method for obtaining the (S)-enantiomer is through the optical resolution of the racemic mixture. A key patent discloses a method utilizing a chiral resolving agent, dibenzoyl-D-tartaric acid, to selectively precipitate the salt of the L-enantiomer, which corresponds to this compound.[1]

Experimental Protocol: Resolution with Dibenzoyl-D-tartaric Acid[1]

Materials:

-

Racemic β-2-thienyl-DL-alanine

-

Dibenzoyl-D-tartaric acid

-

Water

-

Acetic acid

-

A suitable base (e.g., sodium hydroxide or ammonium hydroxide)

-

Hydrochloric acid

Procedure:

-

Racemic β-2-thienyl-DL-alanine and dibenzoyl-D-tartaric acid are dissolved in a mixture of water and acetic acid.[1]

-

The solution is heated to approximately 60°C and stirred for one hour, then allowed to cool slowly to room temperature.[1]

-

The mixture is stirred at room temperature for an additional hour, during which the salt of β-2-thienyl-L-alanine and dibenzoyl-D-tartaric acid selectively precipitates.[1]

-

The diastereomeric salt is collected by filtration.[1]

-

To liberate the free amino acid, the salt is treated with a base to neutralize the tartaric acid, followed by acidification with hydrochloric acid to precipitate the this compound.

-

The final product is collected by filtration, washed, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| L/D Ratio of Precipitated Salt | 96/4 | [1] |

| ¹H-NMR Data for the Salt | Provided in patent | [1] |

Logical Workflow for Optical Resolution

Alternative and Emerging Synthetic Strategies

While chemical resolution is a well-established method, modern synthetic chemistry continually seeks more efficient and atom-economical asymmetric approaches. For β-amino acids in general, several catalytic and enzymatic methods have been developed, which could potentially be adapted for the synthesis of this compound.

Potential Asymmetric Synthesis Pathways

These alternative pathways, while not yet specifically detailed in the literature for this exact molecule, represent promising avenues for future research and process development. Enzymatic resolutions using lipases or amidases on derivatives of the racemic amino acid, or asymmetric hydrogenation of a suitable prochiral precursor, are also viable strategies that have been successfully applied to similar substrates.

Conclusion

The synthesis of enantiomerically pure this compound is a critical step for its application in medicinal chemistry and drug discovery. The primary and most well-documented method involves the synthesis of the racemic amino acid via the Rodionov reaction, followed by a highly effective optical resolution using dibenzoyl-D-tartaric acid. While this classical approach is robust, the future of the synthesis of this and similar chiral β-amino acids likely lies in the development of more direct and efficient catalytic asymmetric or chemoenzymatic methods. This review provides researchers with the foundational knowledge of the established synthesis and a forward look into potential alternative methodologies.

References

Unlocking New Therapeutic Frontiers: The Biological Significance of Unnatural β-Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and biomolecular engineering, the quest for novel molecular scaffolds with enhanced therapeutic properties is perpetual. Unnatural β-amino acids, structural isomers of the canonical α-amino acids, have emerged as a powerful class of building blocks for the design of sophisticated peptidomimetics and bioactive molecules.[1][2] Unlike their naturally occurring counterparts, β-amino acids feature an additional carbon atom in their backbone, a seemingly subtle modification that imparts profound and advantageous biological and physical properties.[1][3] This technical guide provides a comprehensive overview of the biological significance of unnatural β-amino acids, with a focus on their applications in drug development, their ability to form stable secondary structures, and their role as modulators of complex biological pathways.

The incorporation of β-amino acids into peptide sequences offers a strategic advantage in overcoming the inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to proteolytic degradation and limited conformational stability.[2][3][4] Peptides composed partially or entirely of β-amino acids, known as β-peptides or α/β-peptides, exhibit remarkable resistance to enzymatic hydrolysis, leading to significantly longer in vivo half-lives.[3] Furthermore, the unique conformational preferences of β-amino acids enable the construction of well-defined and stable secondary structures, including helices, sheets, and turns, even in short oligomers. This structural control is paramount for mimicking the bioactive conformations of natural peptides and for designing potent inhibitors of protein-protein interactions.[1]

This guide will delve into the quantitative aspects of the biological activities of β-amino acid-containing molecules, present detailed experimental protocols for their synthesis and evaluation, and visualize key signaling pathways they modulate.

Data Presentation: Quantitative Analysis of Bioactivity

The versatility of unnatural β-amino acids is underscored by the diverse range of biological activities their derivatives have demonstrated. The following tables summarize key quantitative data for various applications, providing a comparative overview of their potency and efficacy.

| Table 1: Antimicrobial Activity of β-Peptide Analogs | | :--- | :--- | :--- | :--- | | Peptide/Compound | Target Organism | MIC (µg/mL) | Reference | | Betatide | E. coli K-12 MG1655 | 16 |[5] | | Betatide | Methicillin-resistant S. epidermidis (MRSE) | 16 |[5] | | A24 | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 2 |[6] | | Anoplin Analogs | S. aureus (MRSA) ATCC 33591 | 4 - 32 |[7] | | Anoplin Analogs | E. coli ATCC 25922 | 8 - >64 |[7] |

| Table 2: Inhibition of Protein-Protein Interactions | | :--- | :--- | :--- | :--- | :--- | | Inhibitor | Target Interaction | Inhibition Constant (Ki or Kd) | IC50 | Reference | | PMI (Peptide) | p53-MDM2 | 490 pM (Kd) | - |[8] | | PMI (Peptide) | p53-MDMX | 2.4 nM (Kd) | - |[8] | | DPMI-α (D-peptide) | p53-MDM2 | 219 nM (Ki) | - |[9] | | β³-peptide | p53-hDM2 | nanomolar affinity | - |[10] | | HIV gp41-derived peptides | HIV-1 Fusion | low µM | - |[11] |

| Table 3: Enzyme Inhibition by β-Amino Acid Derivatives | | :--- | :--- | :--- | :--- | :--- | | Inhibitor | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference | | Neurotensin analog (peptide 52) | NTSR1 | 0.24 nmol·L⁻¹ | - |[3] | | Neurotensin analog (peptide 52) | NTSR2 | 1.2 nmol·L⁻¹ | - |[3] | | D-peptide (RPRTRLHTHRNR) | Aβ₁₋₄₂ aggregation | - | - |[9] |

Experimental Protocols

The successful application of unnatural β-amino acids in research and development hinges on robust and reproducible experimental methodologies. This section provides detailed protocols for key experiments cited in this guide.

Synthesis of Fmoc-Protected β-Amino Acids

The synthesis of Fmoc-protected β-amino acids is a crucial first step for their incorporation into peptides via solid-phase peptide synthesis (SPPS). A common method involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[12]

Materials:

-

Fmoc-α-amino acid or Fmoc-β-alanine

-

2-Chlorotrityl chloride (2-CTC) resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethyl sulfate or methyl iodide

-

Mercaptoethanol

-

Fmoc-OSu

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

MilliQ water

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DCM. Dissolve the Fmoc-amino acid in DCM and add it to the resin. Add DIEA and shake for 1-2 hours. Wash the resin with DCM and DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group. Wash the resin with DMF and DCM.

-

o-NBS Protection: Dissolve o-NBS-Cl in DCM and add it to the resin, followed by DIEA. Shake for 1-2 hours. Wash the resin with DCM and DMF.

-

N-Alkylation (for N-methylated β-amino acids): Add a solution of DBU and either dimethyl sulfate or methyl iodide in DMF to the resin. Shake for 2-4 hours. Wash the resin with DMF and DCM.

-

o-NBS Deprotection: Treat the resin with a solution of mercaptoethanol and DBU in DMF for 30 minutes. Repeat this step. Wash the resin with DMF and DCM.

-

Fmoc Protection: Add a solution of Fmoc-OSu and DIEA in DMF to the resin and shake for 2-3 hours. Wash the resin with DMF and DCM.

-

Cleavage from Resin: Treat the resin with a solution of 1% TFA in DCM for 1 minute. Collect the filtrate in a flask containing MilliQ water. Repeat this step four times.[12] The aqueous phase contains the desired Fmoc-protected β-amino acid.

Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

SPPS is the standard method for synthesizing peptides containing β-amino acids, typically employing Fmoc chemistry.[13][14]

Materials:

-

Fmoc-protected amino acids (α and β)

-

Rink Amide or Wang resin

-

DMF

-

DCM

-

Piperidine

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

DIEA

-

Cleavage cocktail (e.g., TFA/water/TIPS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the Fmoc-amino acid (α or β) by dissolving it in DMF with a coupling reagent (e.g., HATU) and DIEA. Add the activated amino acid solution to the resin and shake for 1-2 hours. Wash the resin with DMF.

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After coupling the last amino acid, remove the final Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (HPLC).

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial peptide.[5][15][16][17]

Materials:

-

Test peptide

-

Bacterial strain (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh MHB.

-

Peptide Dilution: Prepare a serial dilution of the test peptide in MHB in the wells of a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Proteolytic Stability Assay

The resistance of β-peptides to enzymatic degradation can be assessed by incubating them with proteases and analyzing the extent of cleavage over time, often by HPLC.[4][18]

Materials:

-

β-peptide and a control α-peptide

-

Protease solution (e.g., trypsin, chymotrypsin, or a mixture like pronase)

-

Incubation buffer (e.g., phosphate-buffered saline, PBS)

-

Quenching solution (e.g., TFA)

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup: Prepare a solution of the peptide in the incubation buffer. Add the protease solution to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the enzymatic activity by adding a quenching solution.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life.

Conformational Analysis by 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful technique to determine the solution-state conformation of β-peptides.[19][20][21]

Materials:

-

Purified β-peptide

-

NMR solvent (e.g., H₂O/D₂O 9:1 or a deuterated organic solvent)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the purified β-peptide in the appropriate NMR solvent.

-

Data Acquisition: Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

-

-

Resonance Assignment: Analyze the spectra to assign all proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.

-

Structural Restraint Extraction: Extract distance restraints from NOESY spectra and dihedral angle restraints from coupling constants.

-

Structure Calculation: Use molecular modeling software to calculate a family of 3D structures that are consistent with the experimental restraints.

Mandatory Visualization: Signaling Pathways and Molecular Interactions

Graphviz (DOT language) is used to create the following diagrams, illustrating key biological pathways and molecular interactions involving β-amino acid-containing molecules.

References

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 7. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Helical beta-peptide inhibitors of the p53-hDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HIV-1 gp41 Transmembrane Domain Interacts with the Fusion Peptide: Implication in Lipid Mixing and Inhibition of Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 15. benchchem.com [benchchem.com]

- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 17. protocols.io [protocols.io]

- 18. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to (S)-3-Amino-3-(thiophen-2-yl)propanoic acid

This technical guide provides a comprehensive overview of the chemical properties, a generalized synthesis protocol, and a workflow visualization for (S)-3-Amino-3-(thiophen-2-yl)propanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Data

This compound is a non-proteinogenic β-amino acid containing a thiophene moiety. Its stereochemistry and functional groups make it a valuable building block in medicinal chemistry.

| Identifier | Value | Source |

| Chemical Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [2][3] |

| IUPAC Name | (3S)-3-amino-3-(thiophen-2-yl)propanoic acid | |

| Canonical SMILES | C1=CSC(=C1)C(C(=O)O)CN | |

| CAS Number | 86978-35-6 |

Experimental Protocols

Generalized Synthesis of this compound via Asymmetric Mannich Reaction

This protocol describes a potential enantioselective synthesis starting from thiophene-2-carbaldehyde.

Materials:

-

Thiophene-2-carbaldehyde

-

(S)-N-tert-Butanesulfinamide

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Reformatsky reagent (e.g., ethyl bromoacetate and zinc dust) or a silyl ketene acetal (e.g., of methyl acetate)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Methodology:

-

Imines Formation:

-

In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene-2-carbaldehyde (1.0 eq) and (S)-N-tert-butanesulfinamide (1.05 eq) in anhydrous DCM.

-

Add Ti(OEt)₄ (2.0 eq) dropwise to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours until imine formation is complete, as monitored by Thin Layer Chromatography (TLC).

-

-

Asymmetric Mannich Reaction:

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

In a separate flask, prepare the silyl ketene acetal of methyl acetate by reacting methyl acetate with a suitable base (e.g., LDA) and silylating agent (e.g., TMSCl) in anhydrous THF at -78 °C.

-

Add the pre-formed silyl ketene acetal solution dropwise to the imine solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 8-12 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification of the Sulfinamide Adduct:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired sulfinamide-protected β-amino ester.

-

-

Deprotection and Hydrolysis:

-

Dissolve the purified product in a mixture of methanol and a stoichiometric excess of aqueous HCl (e.g., 4M HCl).

-

Stir the solution at room temperature for 1-2 hours to cleave the tert-butanesulfinyl group.

-

Following the removal of the sulfinamide, add a solution of NaOH (e.g., 2M) and heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

-

Monitor the hydrolysis by TLC.

-

-

Final Isolation:

-

Cool the reaction mixture to room temperature and carefully neutralize with aqueous HCl to the isoelectric point of the amino acid (approximately pH 6-7), which will cause the product to precipitate.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and then diethyl ether.

-

Dry the product under vacuum to yield this compound.

-

Visualized Workflow

The following diagram illustrates the generalized synthetic workflow for this compound as described in the protocol above.

Caption: Generalized workflow for the asymmetric synthesis of this compound.

References

Spectroscopic and Structural Elucidation of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral non-proteinogenic amino acid, (S)-3-Amino-3-(thiophen-2-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the structural and analytical properties of this compound. The guide details predicted and characteristic spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for their acquisition.

Introduction

This compound is a β-amino acid containing a thiophene moiety. Non-proteinogenic amino acids are of significant interest in medicinal chemistry due to their potential to impart unique conformational constraints and biological activities to peptides and small molecule drugs. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, characterization, and quality control of such compounds in research and development settings. This guide presents a compilation of expected spectroscopic data to aid in these endeavors.

Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following tables summarize predicted and expected characteristic data based on the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.40 | dd | 1H | H-5 (thiophene) |

| ~7.10 | dd | 1H | H-3 (thiophene) |

| ~7.00 | dd | 1H | H-4 (thiophene) |

| ~4.50 | t | 1H | H-3 (CH-NH₂) |

| ~2.80 | d | 2H | H-2 (CH₂) |

Predicted in D₂O as the solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (acid) |

| ~142 | C-2 (thiophene, quat.) |

| ~127 | C-5 (thiophene) |

| ~125 | C-3 (thiophene) |

| ~124 | C-4 (thiophene) |

| ~50 | C-3 (CH-NH₂) |

| ~40 | C-2 (CH₂) |

Predicted in D₂O as the solvent.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| ~3100 | Medium | C-H stretch (thiophene) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (amine) |

| ~1450, ~1380 | Medium | C-H bend (aliphatic) |

| ~850, ~700 | Strong | C-H out-of-plane bend (thiophene) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| [M+H]⁺ (High Resolution) | Expected around 172.0427 m/z |

| Key Fragmentation Pathways | Loss of H₂O, CO₂, NH₃ from the parent ion. Cleavage of the thiophene ring under higher energy conditions. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Apply a solvent suppression technique if residual HDO signal is problematic.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a solid sample using the Attenuated Total Reflectance (ATR) technique. Place a small amount of the powdered sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

The spectral resolution should be set to at least 4 cm⁻¹.

-

-

Data Processing: Process the data using the spectrometer's software. This includes automatic background subtraction and conversion of the interferogram to a spectrum via Fourier transformation.

Mass Spectrometry (MS)

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of water and methanol with 0.1% formic acid to promote ionization.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

-

Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the ESI source in positive ion mode.

-

Acquire full scan mass spectra over a mass-to-charge (m/z) range of approximately 50 to 500.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing: Analyze the acquired spectra using the instrument's software to determine the accurate mass of the molecular ion and to identify the fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Stability and Storage Conditions for Beta-Amino Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-amino acids (β-amino acids) are structural isomers of α-amino acids, featuring the amino group attached to the β-carbon, one atom away from the carboxyl group.[1] This seemingly minor structural alteration imparts significant and advantageous properties, most notably an increased metabolic stability.[2] Derivatives of β-amino acids are crucial components in the development of peptidomimetics and other bioactive molecules because they often exhibit remarkable resistance to enzymatic degradation by proteases compared to their natural α-peptide counterparts.[3][4] This enhanced stability makes them attractive candidates for novel therapeutics with improved pharmacokinetic profiles. Understanding the intrinsic chemical stability and optimal storage conditions of these derivatives is paramount for ensuring their integrity, reproducibility of experimental results, and the overall success of drug development programs.

This guide provides an in-depth overview of the factors influencing the stability of β-amino acid derivatives, outlines detailed experimental protocols for stability assessment, and offers recommendations for proper storage and handling.

Core Principles of Chemical Stability

The stability of β-amino acid derivatives, like any pharmaceutical compound, is dictated by their susceptibility to various degradation pathways. These pathways can be broadly categorized as hydrolytic, oxidative, and photolytic degradation. Forced degradation studies, which intentionally stress a compound, are essential for identifying potential degradation products and understanding its intrinsic stability.[5][6][7]

Key Degradation Pathways:

-

Hydrolysis: The cleavage of chemical bonds, particularly amide (peptide) bonds, by water. This process is highly dependent on pH and temperature.[5][7] Peptide bonds, especially those involving aspartic acid, are susceptible to hydrolysis under acidic or alkaline conditions.[7][8]

-

Oxidation: This degradation is often initiated by atmospheric oxygen, trace metal ions, or peroxides.[5][9] Amino acid residues with sulfur-containing side chains (methionine, cysteine) or aromatic rings (tryptophan, tyrosine, histidine) are particularly prone to oxidation.[9][10]

-

Photodegradation: Exposure to light, especially UV radiation, can induce degradation of sensitive residues, leading to loss of activity.[5][11]

Incorporating β-amino acids into peptide sequences has been shown to markedly improve proteolytic stability.[3] For instance, certain α,β-peptides have demonstrated high resistance to cleavage by enzymes like trypsin and chymotrypsin.[3]

Factors Influencing Stability

Several environmental factors can significantly accelerate the degradation of β-amino acid derivatives. Controlling these factors is critical during handling, experimentation, and storage.

Temperature

Temperature is a critical factor affecting chemical stability. Elevated temperatures accelerate the rates of most chemical reactions, including hydrolysis and oxidation.[11]

-

Long-term Storage: For long-term stability, lyophilized (freeze-dried) peptides and protected amino acid derivatives should be stored at -20°C or -80°C.[11][12][13] Under these conditions, most derivatives can be stable for years.[14]

-

Short-term Storage: For temporary or short-term storage (days to weeks), refrigeration at 2-8°C or even room temperature may be acceptable for solid, protected derivatives, provided they are sealed from moisture.[11][12]

-

Solutions: Peptides in solution are significantly less stable and should ideally be used immediately.[11] If storage is necessary, solutions should be prepared in single-use aliquots and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.[11][12]

pH

The pH of a solution can drastically affect the stability of β-amino acid derivatives, primarily by catalyzing hydrolysis.

-

Optimal pH: For peptides in solution, a slightly acidic buffer at a pH between 5 and 6 is often recommended for optimal stability.[11]

-

Acidic and Alkaline Conditions: Both strongly acidic and alkaline conditions can promote the hydrolysis of amide bonds.[8][15] Time- and temperature-dependent degradation of amino acids like glutamine and asparagine is observed under acidic and particularly alkaline conditions.[15]

Moisture (Hydrolysis)

Lyophilized powders are highly hygroscopic and can readily absorb moisture from the atmosphere. This moisture can significantly reduce long-term stability.[12]

-

Handling: Always allow refrigerated or frozen containers to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the cold product.[12]

-

Storage: Store all solid derivatives in tightly sealed containers with a desiccant.[16] After dispensing, the container should be purged with an inert gas like argon or nitrogen before resealing.[12]

Oxidation

Oxidation is a major degradation pathway, particularly for derivatives containing susceptible amino acid residues.

-

Prevention: To prevent oxidation, use oxygen-free solvents for reconstitution, especially when the derivative contains methionine, cysteine, or tryptophan. Store solids and solutions under an inert atmosphere.[12]

-

Catalysts: The presence of transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation reactions.[9] Using high-purity, sterile water and avoiding metal-containing buffers can mitigate this risk.

Light

Exposure to light, particularly UV light, can cause photodegradation.[11] It is a standard stress factor in forced degradation studies.[17]

-

Protection: Always store β-amino acid derivatives protected from light, for example, in amber vials or by wrapping containers in aluminum foil.[14][16]

Recommended Storage Conditions

Adherence to proper storage protocols is essential for maximizing the shelf-life and ensuring the quality of β-amino acid derivatives. The following tables summarize the recommended conditions.

Table 1: Storage of Solid (Lyophilized) Beta-Amino Acid Derivatives

| Storage Duration | Temperature | Key Considerations |

| Long-Term (Months to Years) | -20°C or -80°C | Store in a tightly sealed container with desiccant; protect from light.[11][12][14] |

| Short-Term (Days to Weeks) | 4°C (Refrigerator) | Allow container to warm to room temperature before opening to prevent condensation.[11][12] |

| Temporary (Days) | Room Temperature | Must be tightly sealed and protected from moisture and light.[12][16] |

Table 2: Storage of Beta-Amino Acid Derivatives in Solution

| Storage Duration | Temperature | Key Considerations |

| Recommended | Use Immediately | Solutions are significantly less stable than lyophilized solids.[11] |

| Short-Term (Days) | -20°C or -80°C | Prepare single-use aliquots to avoid freeze-thaw cycles.[11][12] Use a sterile buffer at pH 5-6.[11] |

Experimental Protocols for Stability Assessment

Stability-indicating methods are analytical procedures that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[17] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques used for this purpose.[18][19][20]

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify likely degradation pathways and to validate the stability-indicating power of analytical methods.[7][17] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

Objective: To assess stability under hydrolytic, oxidative, and photolytic stress.

Methodology:

-

Preparation: Prepare stock solutions of the β-amino acid derivative in a suitable solvent (e.g., water, acetonitrile/water).

-

Acid Hydrolysis:

-

Treat the sample with 0.1 M HCl.

-

Incubate at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration for analysis.

-

-

Base Hydrolysis:

-

Treat the sample with 0.1 M NaOH.

-

Incubate at room temperature or a mildly elevated temperature for a defined period.

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature, protected from light, for a defined period.

-

At each time point, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation:

-

Incubate a solution of the sample at an elevated temperature (e.g., 60-80°C).

-

Also, store the solid (lyophilized) form of the sample under the same conditions.

-

Analyze at various time points.

-

-

Photostability:

-

Expose a solution and the solid sample to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Maintain a control sample protected from light.

-

Analyze both samples after the exposure period.

-

-

Analysis:

Protocol: Long-Term Stability Testing (ICH Guidelines)

Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life.

Objective: To evaluate the stability of the derivative over an extended period under defined storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple batches of the β-amino acid derivative in its final container closure system.

-

Storage Conditions: Place the samples in stability chambers set to the conditions specified by the International Council for Harmonisation (ICH), such as:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

Frozen: -20°C ± 5°C

-

-

Testing Schedule: Pull samples for analysis at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[18]

-

Analysis: At each time point, analyze the samples for appearance, purity (using a stability-indicating HPLC method), content, and the presence of any degradation products.[13]

Visualization of Related Pathways and Workflows

Logical Workflow for Stability Assessment

The following diagram illustrates the logical process flow for assessing the stability of a new β-amino acid derivative, from initial characterization to the establishment of storage conditions.

Example Signaling Pathway: Inhibition of the p53-MDM2 Interaction

β-amino acids are incorporated into peptidomimetics to enhance stability and target protein-protein interactions. A key example is the development of inhibitors for the p53-MDM2 interaction, a critical pathway in cancer therapy.[21][22] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[22][23] Inhibiting this interaction stabilizes p53, allowing it to activate downstream pathways leading to cell-cycle arrest or apoptosis.[21][23] Proteolytically stable D-peptides containing β-amino acid mimics have been designed as potent p53 activators.[21]

The diagram below outlines this signaling pathway and the role of a stabilized inhibitor.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 6. biopharmaspec.com [biopharmaspec.com]

- 7. pharmtech.com [pharmtech.com]

- 8. researchgate.net [researchgate.net]

- 9. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]

- 10. dovepress.com [dovepress.com]

- 11. biolongevitylabs.com [biolongevitylabs.com]

- 12. peptide.com [peptide.com]

- 13. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 14. bachem.com [bachem.com]

- 15. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bachem.com [bachem.com]

- 17. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 18. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 20. ijsra.net [ijsra.net]

- 21. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

The Thiophene Moiety: A Privileged Scaffold in the Biological Activity of Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of heterocyclic motifs into amino acid structures represents a powerful strategy in medicinal chemistry for the development of novel therapeutic agents. Among these, the thiophene ring, a sulfur-containing five-membered aromatic heterocycle, has garnered significant attention. Its unique electronic properties, lipophilicity, and ability to engage in various non-covalent interactions make it a "privileged scaffold" in drug design. When integrated into an amino acid framework, the thiophene moiety can profoundly influence the molecule's conformational preferences, metabolic stability, and interactions with biological targets.[1][2] This technical guide provides a comprehensive overview of the role of the thiophene moiety in conferring and modulating the biological activity of amino acids, with a focus on their applications as enzyme inhibitors. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

The Influence of the Thiophene Moiety on Physicochemical and Pharmacokinetic Properties

The substitution of a phenyl ring with a thiophene ring (a bioisosteric replacement) can lead to significant changes in a molecule's properties. The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor and engage in other non-covalent interactions, which can be crucial for binding to biological targets.[3] Furthermore, the thiophene moiety can alter the lipophilicity of the parent amino acid, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This modulation of pharmacokinetic properties is a key consideration in drug development, aiming for improved bioavailability and reduced off-target effects.

Synthesis of Thiophene-Containing Amino Acids

The synthesis of amino acids bearing a thiophene moiety can be achieved through various established synthetic routes. Two of the most common and versatile methods for constructing the thiophene ring itself are the Gewald and Paal-Knorr syntheses.

Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that is particularly useful for the synthesis of polysubstituted 2-aminothiophenes.[2] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene compound (such as a α-cyanoester) and elemental sulfur in the presence of a base.[2]

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis provides a route to thiophenes from 1,4-dicarbonyl compounds. The reaction is typically carried out by heating the dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[4]

Biological Activities of Thiophene-Containing Amino Acids as Enzyme Inhibitors

The incorporation of a thiophene moiety into amino acid-based structures has led to the discovery of potent inhibitors of various enzyme classes. These modified amino acids often serve as peptidomimetics, mimicking the structure of natural peptide substrates to interact with the active site of enzymes.[1]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Thiophene derivatives have shown significant promise as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.[5][6] The structural flexibility and electronic properties of the thiophene ring enable these compounds to effectively interact with the active sites of COX and LOX enzymes.[5]

c-Jun N-Terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli and play a critical role in inflammation, apoptosis, and cell proliferation.[7] Thiophene-based compounds have been developed as potent JNK inhibitors. For instance, thiophene-3-carboxamide derivatives have been shown to act as dual inhibitors, functioning as both ATP and JIP mimetics.[7][8]

HIV-1 Reverse Transcriptase (RT) Inhibition

HIV-1 Reverse Transcriptase (RT) is a crucial enzyme for the replication of the human immunodeficiency virus. Thiophene[3,2-d]pyrimidine derivatives incorporating amino acid analogues have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[] These compounds bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that inhibits its function.[]

Quantitative Data on Biological Activity

The following tables summarize the inhibitory activities of various thiophene-containing compounds, including those with amino acid-like substructures, against different enzyme targets.

| Compound Class | Target Enzyme | Compound Example | IC50/EC50 (µM) | Reference |

| Thiophene[3,2-d]pyrimidine Derivatives | HIV-1 WT RT | Compound 5k | 0.042 | [] |

| Thiophen- and thiazole-urea derivatives | α-glucosidase | In-house molecule (5a) | (87.76% inhibition) | [3] |

| Thiophene chalcones/coumarins | Acetylcholinesterase | Compound 1i | 0.42 | [3] |

| 2-Amino thiophene molecules | Leishmania amazonensis | Compound 1a | 0.71 (amastigote) | [3] |

| 2-Amino thiophene molecules | Leishmania amazonensis | Compound 1b | 1.20 (promastigote) | [3] |

| Thiophene-3-carboxamide Derivatives | JNK1 | Compound 1 | 26.0 | [7] |

| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives | Acetylcholinesterase (AChE) | Compound 10 | 19.88 (Ki) | [10] |

| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives | Butyrylcholinesterase (BChE) | Compound 8 | 13.72 (Ki) | [10] |

| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives | Glutathione S-transferase (GST) | Compound 7 | 16.44 (Ki) | [10] |

| 4-amino-5-cyano-2-thiophene-3-carboxamide analogue | MCF-7, HepG2, HCT-116 | Compound 7 | 16.76, 15.80, 18.42 | [11] |

Experimental Protocols

Synthesis Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol describes a general procedure for the Gewald synthesis of a 2-aminothiophene.

Materials:

-

Ketone (e.g., cyclohexanone, 10 mmol)

-

Active methylene nitrile (e.g., malononitrile, 10 mmol)

-

Elemental sulfur (12 mmol)

-

Base (e.g., morpholine or triethylamine, 2 mmol)

-

Solvent (e.g., ethanol or methanol, 20-30 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Thin Layer Chromatography (TLC) plate

-

Filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (12 mmol).

-

Add the solvent (20-30 mL) and the base (2 mmol).

-

Stir the reaction mixture at 40-50 °C.

-

Monitor the progress of the reaction using TLC. The reaction is typically complete within 2-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.

Biological Assay Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay for screening COX-2 inhibitors.

Materials:

-

COX-2 human recombinant enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid (substrate)

-

Test compounds (dissolved in DMSO)

-

Celecoxib (positive control inhibitor)

-

96-well white opaque plate

-

Multi-well spectrophotometer (fluorescence plate reader)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test compounds and the positive control to 10X the desired final concentration in COX Assay Buffer.

-

Plate Setup:

-

Sample Wells [S]: Add 10 µL of diluted test inhibitor.

-

Enzyme Control [EC]: Add 10 µL of COX Assay Buffer.

-

Inhibitor Control [IC]: Add 10 µL of diluted Celecoxib.

-

-

Reaction Mix Preparation: Prepare a Reaction Mix for each well containing:

-

78 µL COX Assay Buffer

-

1 µL COX Probe

-

1 µL COX Cofactor

-

10 µL COX-2 Enzyme

-

-

Reaction Initiation: Add 90 µL of the Reaction Mix to each well.

-

Substrate Addition: To initiate the reaction, add 10 µL of diluted Arachidonic Acid to all wells.

-

Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

-

Data Analysis: Choose two time points in the linear range of the fluorescence increase and calculate the rate of reaction. Calculate the percentage of inhibition for each test compound concentration relative to the Enzyme Control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Biological Assay Protocol: MTT Assay for Cytotoxicity

This protocol describes the determination of the cytotoxic effects of thiophene derivatives on cancer cells using the MTT assay.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

Complete culture medium

-

Thiophene derivative test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-